molecular formula C8H7BrClNS B159129 N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride CAS No. 10219-03-1

N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride

Cat. No.: B159129
CAS No.: 10219-03-1
M. Wt: 264.57 g/mol
InChI Key: PIWSHFJSEBRLGL-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride is an organosulfur compound that features a thiocarbamoyl chloride group attached to a 4-bromophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride typically involves the reaction of 4-bromoaniline with methyl isothiocyanate, followed by chlorination. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-(4-bromophenyl)-N-methylthiocarbamate.

Scientific Research Applications

N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed antimicrobial and anticancer effects . The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)thiourea: Shares a similar structure but lacks the methyl group.

    N-(4-Bromophenyl)-N-methylcarbamoyl chloride: Similar but with a carbamoyl chloride group instead of a thiocarbamoyl chloride group.

Uniqueness

N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-(4-bromophenyl)-N-methylcarbamothioyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNS/c1-11(8(10)12)7-4-2-6(9)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWSHFJSEBRLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)Br)C(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373742
Record name N-(4-bromophenyl)-N-methylcarbamothioyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10219-03-1
Record name N-(4-bromophenyl)-N-methylcarbamothioyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10219-03-1
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